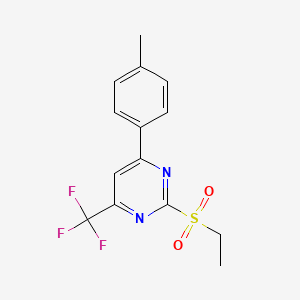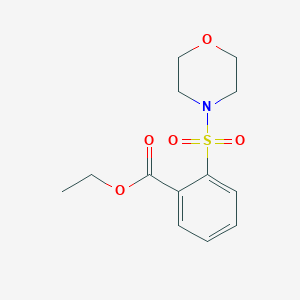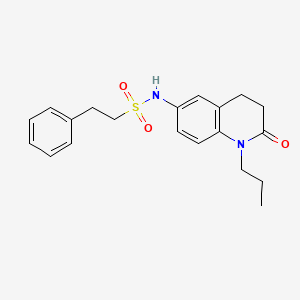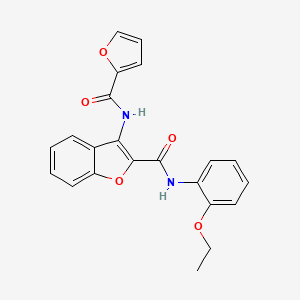
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine, also known as ETP-46464, is a small molecule inhibitor that has gained attention due to its potential as an anticancer agent. This pyrimidine derivative has been studied for its ability to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves the inhibition of PIM1 activity. PIM1 is a serine/threonine protein kinase that is overexpressed in many types of cancer. Inhibition of PIM1 activity has been shown to induce apoptosis in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine binds to the ATP-binding site of PIM1, which prevents the phosphorylation of downstream targets and inhibits the activity of the kinase.
Biochemical and physiological effects:
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to induce apoptosis in cancer cells, which is a desirable effect for an anticancer agent. It has also been shown to inhibit the growth of tumors in animal models. In addition, 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of other protein kinases, such as PIM2 and PIM3, which may contribute to its therapeutic effects in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is its specificity for PIM1, which reduces the potential for off-target effects. However, its potency may vary depending on the cell type and the concentration used. In addition, the synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is complex and may be challenging for some laboratories.
Zukünftige Richtungen
There are several future directions for the study of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis. Another direction is to optimize its potency and selectivity for PIM1, which may improve its efficacy as an anticancer agent. Finally, the development of more efficient synthesis methods may facilitate its use in laboratory experiments and clinical trials.
Synthesemethoden
The synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 4-methylphenylhydrazine with ethyl trifluoroacetate to form 4-(4-methylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with ethylsulfonyl chloride to form 2-(ethylsulfonyl)-4-(4-methylphenyl)pyrimidine-5-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with trifluoromethylamine to form 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been studied for its potential as an anticancer agent. It has been shown to inhibit the activity of a specific protein kinase called PIM1, which is involved in the regulation of various cellular processes, including cell proliferation and survival. Inhibition of PIM1 activity has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-22(20,21)13-18-11(8-12(19-13)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHISYWSLUYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)
![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)



![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946137.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)

![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)
![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)